molecular formula C17H15NO3 B14449756 N-(alpha-Methylphenethyloxy)phthalimide CAS No. 73771-06-9

N-(alpha-Methylphenethyloxy)phthalimide

Cat. No.: B14449756
CAS No.: 73771-06-9
M. Wt: 281.30 g/mol
InChI Key: QYHWWEYPZIUHQS-UHFFFAOYSA-N
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Description

N-(alpha-Methylphenethyloxy)phthalimide belongs to the class of N-alkoxyphthalimides, which are recognized in scientific literature as precursors to reactive phthalimide-N-oxyl (PINO) radicals . These compounds are primarily investigated as organocatalysts for selective aerobic oxidation processes, which are of significant importance for the sustainable synthesis of pharmaceuticals and fine chemicals . The mechanism of action is believed to involve the thermal or photochemical homolysis of the N–O bond to generate the PINO radical, a potent hydrogen atom transfer (HAT) agent capable of abstracting hydrogen from weak C–H bonds in organic substrates . The specific structure of the alkoxy group in derivatives like this compound can be tailored to influence the compound's properties, such as its solubility in various solvents and the stability of the N–O bond, thereby allowing researchers to fine-tune catalytic performance for specific reactions . This makes such reagents valuable tools for methodological research in organic synthesis and catalysis development. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

73771-06-9

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

2-(1-phenylpropan-2-yloxy)isoindole-1,3-dione

InChI

InChI=1S/C17H15NO3/c1-12(11-13-7-3-2-4-8-13)21-18-16(19)14-9-5-6-10-15(14)17(18)20/h2-10,12H,11H2,1H3

InChI Key

QYHWWEYPZIUHQS-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(alpha-Methylphenethyloxy)phthalimide typically involves the reaction of phthalic anhydride with alpha-methylphenethyloxyamine under reflux conditions in an organic solvent. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the phthalimide ring.

Industrial Production Methods

Industrial production of phthalimides often employs methods such as the Gabriel synthesis, which involves the reaction of phthalimide with alkyl halides under basic conditions. This method is advantageous due to its simplicity and high yield .

Chemical Reactions Analysis

Types of Reactions

N-(alpha-Methylphenethyloxy)phthalimide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: N-alkylated or N-acylated derivatives.

Mechanism of Action

The mechanism of action of N-(alpha-Methylphenethyloxy)phthalimide involves its interaction with molecular targets such as enzymes and receptors. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histones and thereby affecting gene expression . This mechanism is crucial in its potential therapeutic applications in cancer treatment.

Comparison with Similar Compounds

Comparison with Similar Phthalimide Derivatives

Substituent Effects on Bioactivity

Table 1: Substituent-Dependent Bioactivity of Phthalimides

Compound Substituent Bioactivity/Application Reference
N-(Phenylthio)phthalimide Phenylthio (-SPh) Suicide inhibitor of nematode TPPs (82–100% inhibition at 25 μM); ineffective against bacterial TPPs
N-(Sulfonyloxy)phthalimide Sulfonyloxy (-OSO₂R) Potent chymotrypsin inactivation (k₂ ~250,000 M⁻¹s⁻¹); acts via Lossen rearrangement
4-Amino-N-(1-adamantyl)phthalimide Adamantyl, amino Anti-HIV activity (EC₅₀: 16 μM for HIV-1); structural specificity for antiviral effects
N-(Cyclohexylthio)phthalimide Cyclohexylthio (-SCy) Vulcanization accelerator; enhances rubber elasticity, heat resistance

Key Observations :

  • Electron-withdrawing groups (e.g., sulfonyloxy) enhance reactivity with proteases, enabling covalent modification .
  • Aromatic/alkylthio groups (e.g., phenylthio, cyclohexylthio) confer specificity for enzyme inhibition (nematode TPPs) or industrial applications (vulcanization) .
  • Bulky substituents (e.g., adamantyl) improve antiviral activity by optimizing target binding .

Key Observations :

  • Alkoxy substituents are introduced via alkyl halides under basic conditions, enabling scalable synthesis .
  • Bromoalkyl groups (e.g., 2-bromoethoxy) enhance versatility in cross-coupling reactions .

Key Observations :

  • Thio-substituted phthalimides (e.g., cyclohexylthio) optimize rubber production efficiency .
  • N-Oxyl derivatives (e.g., PINO) serve as redox mediators in green chemistry applications .

Q & A

Q. What are the recommended synthetic routes for N-(alpha-Methylphenethyloxy)phthalimide, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution between phthalimide derivatives and alpha-methylphenethyl bromide. A base (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO is used to deprotonate the phthalimide and facilitate alkylation . Optimization may require temperature control (80–100°C) and extended reaction times (12–24 h). Monitoring via TLC or HPLC ensures completion. Challenges include competing elimination reactions; using excess alkylating agent and inert atmospheres minimizes side products .

Q. How can researchers characterize the purity and structure of this compound?

Structural confirmation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Phthalimide protons appear as distinct aromatic signals (δ 7.6–8.0 ppm), while the alpha-methylphenethyloxy group shows characteristic alkyl and ether resonances .
  • FT-IR : Strong C=O stretches (~1700–1780 cm⁻¹) confirm the phthalimide core .
  • Elemental analysis : Validates empirical formula (C, H, N, O) with ≤0.3% deviation .
    Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or GC-MS for volatile impurities .

Q. What solvents and pH conditions stabilize this compound during storage?

The compound is stable in anhydrous DMSO or DMF but hydrolyzes in aqueous basic conditions (pH > 9). Storage at –20°C in amber vials under nitrogen prevents degradation. Kinetic studies on analogous N-hydroxymethyl phthalimides show rapid decomposition in NaOH (0.18 M), completing within 50 s, while neutral buffers (pH 7–8) preserve integrity .

Advanced Research Questions

Q. How do substituent effects influence the reactivity of this compound in nucleophilic substitution reactions?

Electron-withdrawing groups on the phthalimide core (e.g., nitro or bromo substituents) enhance electrophilicity, accelerating SN2 reactions. For example, N-(p-nitrophenylsulfonyl)phthalimide reacts 3× faster with amines than unsubstituted analogs due to increased leaving-group ability . Conversely, electron-donating groups (e.g., methoxy) reduce reactivity. Hammett studies (ρ = +1.05–1.18) confirm a transition state with partial positive charge on the phthalimide nitrogen, consistent with an SN2 or addition-elimination mechanism .

Q. What methodologies resolve contradictions in kinetic data for hydrolysis or degradation pathways?

Contradictions often arise from solvent polarity, pH, or nucleophile strength. For example, N-hydroxymethyl phthalimide degrades rapidly in NaOH (0.18 M) but remains stable at pH 9.0. Such discrepancies are resolved using:

  • Buffer systems : Specific bases (e.g., 1,4-diazabicyclo[2.2.2]octane) vs. general bases (e.g., OH⁻) yield distinct rate constants .
  • Isotopic labeling : Tritium-labeled analogs track degradation products via radio-HPLC .
  • Computational modeling : DFT calculations predict transition states and validate experimental activation energies .

Q. How can this compound be leveraged in photoredox-catalyzed C–C bond formation?

Under visible light (450 nm), Ru(bpy)₃²⁺ or organic dyes (e.g., Eosin Y) generate radical intermediates. The phthalimide group acts as an electron acceptor, enabling α-alkylation of aldehydes or [2+2] cycloadditions. Key parameters include:

  • Catalyst loading : 1–5 mol% Ru(bpy)₃²⁺.
  • Light intensity : 10–20 W LED arrays.
  • Solvent optimization : Acetonitrile or THF minimizes side reactions .

Q. What strategies improve the biological activity of phthalimide derivatives, such as antioxidant or enzyme inhibition profiles?

Structure-activity relationship (SAR) studies show:

  • Substituent positioning : Para-substituted aryl groups (e.g., 4-chlorophenyl) enhance DPPH radical scavenging (IC₅₀ = 1.40 mg/mL) compared to methyl derivatives .
  • Hybridization : Conjugation with selenoethyl or glycoside moieties improves anti-inflammatory activity by modulating COX-2 inhibition .
  • Prodrug design : Hydroxymethyl derivatives (e.g., N-hydroxymethyl phthalimide) exhibit pH-dependent release of active metabolites .

Methodological Tables

Q. Table 1. Kinetic Parameters for Phthalimide Derivatives

DerivativeReaction ConditionsRate Constant (k, s⁻¹)MechanismReference ID
N-Hydroxymethyl phthalimide0.18 M NaOH, 25°C0.020Base-catalyzed
N-(p-Nitrophenylsulfonyl)Acetonitrile, t-BuNH₂, 30°C0.015SN2
N-Selenoethyl phthalimideN₂ atmosphere, NaBH₄0.012Radical coupling

Q. Table 2. Biological Activity of Selected Analogs

CompoundAssay TypeIC₅₀/EC₅₀Reference ID
N-(4-Chlorophenyl)phthalimideDPPH scavenging1.40 mg/mL
N-Phthalimidomethyl glycosideCOX-2 inhibition0.85 μM
N-TritioacetoxyphthalimideAcetylation yield92% (HPLC)

Key Considerations for Experimental Design

  • Reproducibility : Use anhydrous solvents and rigorously exclude moisture for alkylation steps .
  • Data validation : Cross-reference NMR assignments with computed chemical shifts (e.g., Gaussian09) .
  • Safety : Handle brominated intermediates (e.g., 5-bromopentyl derivatives) in fume hoods due to lachrymatory effects .

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